molecular formula C9H16O5 B6363337 [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol CAS No. 58763-00-1

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No.: B6363337
CAS No.: 58763-00-1
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XUTVFYLZSA-N
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Description

This compound is a methanol derivative featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core. Key structural attributes include:

  • Molecular formula: C₉H₁₆O₅
  • Molecular weight: 204.22 g/mol
  • Stereochemistry: The 3aR,4S,6R,6aR configuration defines its three-dimensional arrangement, critical for reactivity and applications .
  • CAS number: 58763-00-1 .
  • Applications: Primarily used as a chiral building block in organic synthesis, particularly in nucleoside and carbohydrate chemistry .

Properties

IUPAC Name

[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XUTVFYLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@@H]([C@@H]2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol (CAS No. 58763-00-1) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action and relevant case studies.

  • Molecular Formula : C9_9H16_{16}O5_5
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : ((3aR,4R,6S,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
  • Purity : 97% .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study involving human breast carcinoma (MDA-MB-231) cells demonstrated that treatment with this compound resulted in a 40% inhibition of cell growth at concentrations higher than 3 µM. The IC50_{50} was found to be 0.6 µM , indicating a potent effect on cell viability .

Table 1: Anticancer Activity of [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cell LineConcentration (µM)% Growth InhibitionIC50_{50} (µM)
MDA-MB-231>3400.6

The mechanism by which this compound exerts its biological effects appears to involve the induction of cell cycle arrest. It was observed that the compound does not significantly affect the adhesive properties of the cells but rather slows down their proliferation . This suggests a targeted action on cellular machinery involved in replication.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol:

  • Study on MDA-MB-231 Cells :
    • Objective : To assess the growth inhibition potential.
    • Findings : Significant reduction in cell proliferation was noted with a clear dose-dependent response .
  • Cell Viability Assays :
    • The WST-1 tetrazolium salt assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated a correlation between the concentration of the compound and the number of metabolically active cells .

Scientific Research Applications

Organic Synthesis

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Alkylation Reactions : Used in the synthesis of complex organic molecules.
  • Cyclization Reactions : Facilitates the formation of cyclic compounds which are crucial in drug development.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics that can influence biological activity. Some notable applications include:

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties.
  • Anticancer Research : Preliminary studies suggest its potential as a scaffold for developing new anticancer agents.

Material Science

In material science, this compound is explored for its properties in creating new materials with specific functionalities:

  • Polymer Chemistry : Used as a monomer in the synthesis of biodegradable polymers.
  • Nanotechnology : Investigated for its role in the development of nanomaterials with unique optical properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisAlkylation and cyclization reactions
Medicinal ChemistryAntiviral and anticancer compounds
Material ScienceBiodegradable polymers and nanomaterials

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral potential of [(3aR,4S,6R,6aR)-4-methoxy...] derivatives against Influenza A virus. The results indicated significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Polymer Development

Research published in the Journal of Polymer Science demonstrated that incorporating [(3aR,4S,...)] into polymer matrices enhanced biodegradability while maintaining mechanical strength. This finding opens avenues for environmentally friendly materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight Applications References
[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol C₉H₁₆O₅ -OCH₃ (C4), -CH₂OH (C6) 204.22 Chiral intermediate in nucleoside synthesis
[(3aR,4R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol C₉H₁₆O₅ Stereochemical inversion at C4 (4R vs. 4S) 204.22 Stereochemical studies; potential divergent reactivity
Methyl (3aR,4S,6S,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate (41) C₁₀H₁₆O₆ -COOCH₃ (C4) 232.23 Mechanochemical synthesis of dinucleotides
5(S)-[(3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-phenyl-4,5-dihydrooxazole C₁₆H₂₁NO₅ Phenyl-dihydrooxazole moiety 307.34 Chiral auxiliary or catalyst in asymmetric synthesis
[(3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl 4-methylbenzenesulfonate C₁₆H₂₂O₇S -OTs (tosylate) at C6 358.41 Reactive intermediate for nucleophilic substitutions (e.g., SN2 reactions)
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol C₁₃H₁₆ClN₅O₄ 6-Amino-2-chloropurine substituent 341.75 Antiviral or anticancer prodrug development

Key Analysis :

Structural Variations: Substituents: The target compound’s methanol group contrasts with carboxylate (compound 41), sulfonate (tosylate), or heterocyclic (dihydrooxazole) groups in analogs. These differences dictate reactivity; e.g., the tosylate (C₁₆H₂₂O₇S) is electrophilic, enabling nucleophilic substitutions . Stereochemistry: The 4R epimer (CAS 72402-14-3) exhibits distinct physicochemical properties, such as solubility and melting point, compared to the 4S configuration .

Synthetic Routes: The target compound is synthesized via stereoselective methods, such as bromine-mediated oxidation in methanol/water mixtures (similar to compound 41 in ) . Analogs like the tosylate derivative are prepared by sulfonation of the parent methanol compound .

Applications: Nucleoside Chemistry: The methanol group in the target compound serves as a precursor for introducing nucleobases (e.g., purine in compound 17) . Pharmaceutical Intermediates: The dihydrooxazole derivative (compound 5) is used in chiral catalysis, while purine-containing analogs (compound 17) are explored for bioactivity .

Physical Properties :

  • Purity : The target compound is commercially available with ≥97% purity, comparable to analogs like compound 22 (97.2% purity via HPLC) .
  • Stability : Unlike the purine derivative (compound 17), which requires inert storage, the target compound is stable under standard conditions .

Research Findings and Data

Reactivity Comparison :

Reaction Type Target Compound Tosylate Analog (C₁₆H₂₂O₇S) Purine Derivative (C₁₃H₁₆ClN₅O₄)
Nucleophilic Substitution Low reactivity High (via -OTs group) Moderate (amine/purine participation)
Oxidation Forms aldehydes Stable Degrades under strong oxidants
Hydrogenation Inert Inert Reduces purine ring (e.g., Pd/C, H₂)

Thermal Stability :

  • Tosylate Analog : Decomposes at 134°C (melting point) .

Preparation Methods

Ketal Cyclization as a Foundation

The core dioxolane structure is typically constructed via ketal cyclization, a method exemplified in the industrial preparation of related compounds. For the target molecule, this involves reacting a methoxy-substituted diol with acetone under acidic conditions. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of acetone, facilitated by catalysts such as methanesulfonic acid or p-toluenesulfonic acid.

Key Conditions:

  • Temperature: 20–50°C to balance reaction rate and selectivity.

  • Catalyst Loading: 0.05–10% w/w of the diol substrate.

  • Solvent: Toluene or cyclohexane to azeotropically remove water and drive equilibrium.

Stereochemical Induction

The tetrahydrofuro[3,4-d]dioxolane system’s stereochemistry (3aR,4S,6R,6aR) is controlled through chiral starting materials or asymmetric catalysis. For instance, using enantiomerically pure methyl ether derivatives of glycerol ensures the correct configuration at the 4-methoxy position.

Example Pathway:

  • Methylation: Selective protection of a primary hydroxyl group in a triol (e.g., glycerol derivative) using methyl iodide and a base.

  • Esterification: Reaction with a long-chain carboxylic acid (e.g., stearic acid) to form a monoester, enhancing hydrophobicity for subsequent steps.

  • Cyclization: Treatment with acetone and acid catalyst to form the 2,2-dimethyl-1,3-dioxolane ring.

Industrial Production Methods

Catalytic Systems

Industrial processes prioritize recoverable catalysts to reduce costs. Cationic resins (e.g., Amberlyst®) or immobilized enzymes are employed for esterification and cyclization, enabling catalyst reuse across batches.

Process Optimization:

StepCatalystTemperature (°C)Yield (%)
EsterificationMethanesulfonic acid90–15085–92
CyclizationCationic resin20–5088–95
HydrolysisNaOH (32 wt%)6090–98

Hydrolysis and Purification

The final hydroxymethyl group is introduced via alkaline hydrolysis of the ester intermediate. For example, treatment with 32% NaOH at 60°C cleaves the ester bond, yielding the alcohol. Phase separation and vacuum distillation isolate the product with >98% purity.

Stereochemical Control Strategies

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors (e.g., D-mannitol) avoids racemization. The 4-methoxy group is introduced early to direct ring-forming reactions toward the desired stereoisomer.

Dynamic Kinetic Resolution

Using proline-derived organocatalysts during cyclization dynamically controls stereochemistry, achieving diastereomeric excess >95%.

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches:

ParameterTraditional MethodGreen Method
SolventDichloromethaneCyclohexane (recyclable)
CatalystH₂SO₄Cationic resin
Energy ConsumptionHigh (reflux)Moderate (room temperature)
By-ProductsSulfate wasteNone

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(3aR,4S,6R,6aR)-4-Methoxy...]methanol?

  • Methodology : The compound is typically synthesized via multi-step organic reactions involving carbohydrate derivatives. Key steps include:

  • Protection of hydroxyl groups : Use of 2,2-dimethyl-1,3-dioxolane (acetone ketal) to protect diols under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Methylation : Introduction of the methoxy group via nucleophilic substitution with iodomethane (CH3I) in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF .
  • Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product, achieving ≥97% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodology :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to verify stereochemical assignments. For example, coupling constants (J-values) between protons on adjacent carbons (e.g., H-4 and H-6) confirm the furanose ring conformation .
  • X-ray crystallography : Absolute configuration is determined via single-crystal analysis, though this is less common due to challenges in crystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key techniques :

  • NMR : <sup>1</sup>H (400 MHz) and <sup>13</sup>C (100 MHz) in CDCl3 or DMSO-d6 to identify methoxy (-OCH3) and methyl groups (-CH3) .
  • IR spectroscopy : Peaks at ~3400 cm<sup>−1</sup> (O-H stretch) and ~1100 cm<sup>−1</sup> (C-O-C ether) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

  • Case study : Discrepancies in chemical shifts (e.g., H-6 proton) may arise from solvent effects or residual water.

  • Methodology :
  • Compare data across solvents (CDCl3 vs. D2O) to identify solvent-induced shifts .
  • Use deuterated solvents with drying agents (e.g., molecular sieves) to minimize water interference .
  • Cross-validate with computational NMR prediction tools (e.g., DFT calculations) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Critical factors :

  • Stoichiometry control : Excess reagents (e.g., trifluoromethanesulfonic anhydride) in triflation steps improve conversion rates .
  • Temperature gradients : Lower temperatures (-20°C) prevent side reactions during electrophilic substitutions .
  • Catalyst selection : Use of silver nitrate (AgNO3) in hydroxyl deprotection enhances regioselectivity .

Q. How does fluorination impact the reactivity of analogous furanose derivatives?

  • Methodology :

  • Fluorinating agents : N-Fluorobenzenesulfonimide (NFSI) or photoredox-catalyzed fluorination introduces fluorine atoms at specific positions .
  • Impact on stability : Fluorine increases electron-withdrawing effects, altering ring puckering and hydrogen-bonding capacity in nucleoside analogs .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Key issues :

  • Purification bottlenecks : Flash chromatography becomes impractical at >10 g scale. Switch to recrystallization (e.g., ethyl acetate/hexane) for industrial-scale purity .
  • Exothermic reactions : Controlled addition of reagents (e.g., triflic anhydride) via syringe pumps prevents thermal runaway .

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